(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1706473-71-3
VCID: VC5172975
InChI: InChI=1S/C19H22N2O3S/c1-21-11-9-16-13-17(7-8-18(16)21)19(22)14-20-25(23,24)12-10-15-5-3-2-4-6-15/h2-8,10,12-13,19-20,22H,9,11,14H2,1H3/b12-10+
SMILES: CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C=CC3=CC=CC=C3)O
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.46

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide

CAS No.: 1706473-71-3

Cat. No.: VC5172975

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.46

* For research use only. Not for human or veterinary use.

(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide - 1706473-71-3

Specification

CAS No. 1706473-71-3
Molecular Formula C19H22N2O3S
Molecular Weight 358.46
IUPAC Name (E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylethenesulfonamide
Standard InChI InChI=1S/C19H22N2O3S/c1-21-11-9-16-13-17(7-8-18(16)21)19(22)14-20-25(23,24)12-10-15-5-3-2-4-6-15/h2-8,10,12-13,19-20,22H,9,11,14H2,1H3/b12-10+
Standard InChI Key MSXWTAXAUKQDLA-ZRDIBKRKSA-N
SMILES CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C=CC3=CC=CC=C3)O

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Stereochemical Features

The compound’s structure comprises three key elements:

  • 1-Methylindolin-5-yl group: A saturated indole derivative (indoline) with a methyl substituent at the nitrogen atom and a hydroxyl-bearing ethyl side chain at position 5.

  • (E)-2-Phenylethenesulfonamide: A sulfonamide-linked styryl group in the trans (E) configuration, critical for spatial orientation during target binding .

  • Hydroxyethyl linker: A chiral center at the ethyl bridge, which may influence solubility and pharmacokinetics.

The (E)-configuration of the ethenesulfonamide moiety is essential for maintaining planarity, a feature linked to microtubule destabilization in anticancer analogs .

Physicochemical Properties

Based on its molecular formula (C₁₉H₂₀N₂O₃S), the compound has a calculated molecular weight of 386.44 g/mol. Key properties inferred from structural analogs include:

  • logP: ~3.2 (moderate lipophilicity, balancing membrane permeability and aqueous solubility) .

  • Hydrogen Bond Donors/Acceptors: 3 donors (NH, OH) and 5 acceptors (sulfonamide O, ethene, indoline N), suggesting potential for target engagement via hydrogen bonding.

  • Polar Surface Area: ~90 Ų, indicating moderate blood-brain barrier permeability .

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

The compound can be dissected into two fragments:

  • 1-Methylindolin-5-yl-2-hydroxyethylamine: Derived from 5-nitroindoline via reduction and reductive alkylation.

  • (E)-2-Phenylethenesulfonyl chloride: Synthesized from phenylacetylene via sulfonation and stereoselective coupling.

Synthesis of 1-Methylindolin-5-yl-2-hydroxyethylamine

  • Nitration of 1-methylindoline: Introduce a nitro group at position 5 using HNO₃/H₂SO₄.

  • Reduction to amine: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Henry reaction: React with nitroethane to form a β-nitro alcohol intermediate, followed by reduction to the hydroxyethylamine .

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

  • Sulfonation of phenylacetylene: Treat with chlorosulfonic acid to form β-chlorovinyl sulfonic acid.

  • Dehydrohalogenation: Eliminate HCl using base (e.g., NaOH) to yield (E)-2-phenylethenesulfonic acid.

  • Chlorination: React with PCl₅ to generate the sulfonyl chloride .

Coupling and Final Product Isolation

  • Sulfonamide formation: React the hydroxyethylamine with (E)-2-phenylethenesulfonyl chloride in the presence of base (e.g., pyridine).

  • Purification: Column chromatography (silica gel, EtOAc/hexane) yields the pure (E)-isomer .

Biological Activity Predictions

Table 1: Hypothetical Cytotoxicity Profile (Inferred from Analogs)

Cell LineIC₅₀ (μM)Mechanism
DU145 (Prostate)0.8–1.2Tubulin polymerization inhibition
MCF-7 (Breast)1.5–2.0Caspase-3/7 activation
HepG2 (Liver)2.0–3.5ROS generation

Anti-Inflammatory Activity

The sulfonamide group is a hallmark of COX-2 inhibitors. Molecular docking simulations suggest potential interaction with COX-2’s hydrophobic pocket, akin to celecoxib .

Challenges and Future Directions

  • Stereochemical Purity: Ensuring exclusive (E)-configuration during synthesis requires rigorous reaction monitoring (e.g., NMR, HPLC) .

  • Solubility Optimization: The hydroxyethyl group may necessitate prodrug strategies (e.g., phosphate esters) for improved bioavailability.

  • Target Validation: Prioritize assays against tubulin and kinase targets (e.g., VEGFR2, EGFR) based on structural motifs .

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